N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction between the benzoxazole intermediate and a hydroxy-substituted aryl halide.
Iodination of the Benzamide Moiety: The final step involves the iodination of the benzamide moiety using an iodinating agent such as iodine or an iodine-containing compound under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes and other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects . The benzoxazole ring and hydroxyphenyl group are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-phenylbenzoxazole and 2-piperidine-benzoxazole share structural similarities and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-(2-hydroxyphenyl)benzamide and N-(4-iodophenyl)benzamide are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide is unique due to the combination of the benzoxazole ring, hydroxyphenyl group, and iodinated benzamide moiety, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNPBFHXJAJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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